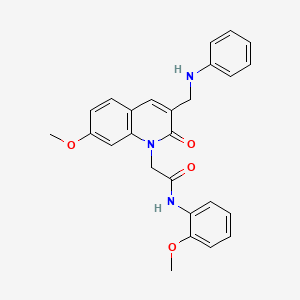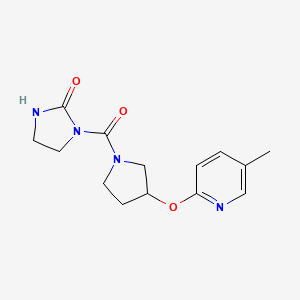
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an imidazolidinone ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and imidazolidinone rings, as well as the 5-methylpyridin-2-yl group. The spatial orientation of substituents and the stereochemistry of the molecule could significantly influence its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the domain of organic chemistry has led to the development of new methods for the synthesis of complex molecules, including those related to the chemical family of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one. A novel method for preparing related compounds involves the direct oxidation of the methyl group in precursor compounds without the need for preliminary protection of the amino group, enabling a more efficient synthesis pathway (Lifshits, Ostapchuk, & Brel, 2015). Additionally, oxidative carbon-nitrogen bond formation has been applied in synthesizing imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines under mild and metal-free conditions, illustrating the versatility of these chemical frameworks in organic synthesis (Huo, Tang, Xie, Wang, & Dong, 2016).
Antimicrobial and Anticancer Potential
Further studies have explored the biological activities of compounds within this chemical family. Specifically, nalidixic acid carbonyl hydrazones derivatives, closely related to our compound of interest, have been synthesized and characterized, revealing significant antimicrobial properties (Bergamini, Ribeiro, Lancellotti, Machado, Miranda, Cuin, Formiga, & Corbi, 2016). In addition, efforts to synthesize and evaluate novel series of imidazo[1,2-a]pyridine derivatives have been undertaken, with certain derivatives showing potent antimicrobial activity, potentially offering new pathways for the development of antimicrobial agents (Desai, Pandya, Rajpara, Joshi, Vaghani, & Satodiya, 2012).
Drug Discovery and Development
In the realm of drug discovery, compounds related to this compound have been identified as potential anticancer agents. Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities, has developed synthetic routes for these compounds as mitotic inhibitors with significant antitumor activity (Temple, Rose, Comber, & Rener, 1987).
Wirkmechanismus
The compound also contains an imidazole ring, which is found in many bioactive compounds and drugs . Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its physicochemical properties. For instance, the presence of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain better ADME/Tox results for drug candidates .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-2-3-12(16-8-10)21-11-4-6-17(9-11)14(20)18-7-5-15-13(18)19/h2-3,8,11H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGJILGTUCPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
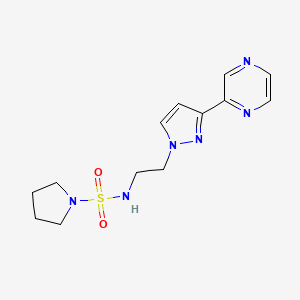
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)
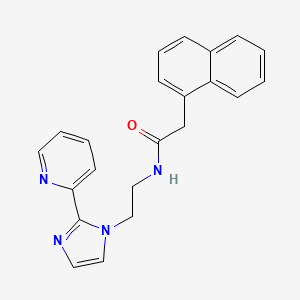
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)
![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

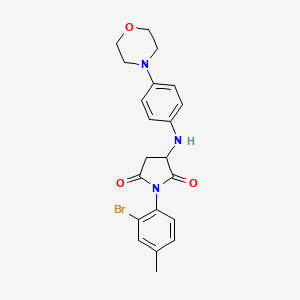
![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)


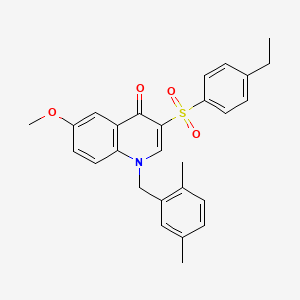
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)
